molecular formula C18H20N4O B6476076 2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrazolo[1,5-a]pyrazin-4-amine CAS No. 2640817-76-9

2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrazolo[1,5-a]pyrazin-4-amine

Cat. No.: B6476076
CAS No.: 2640817-76-9
M. Wt: 308.4 g/mol
InChI Key: WHKNMGWIQAWKQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrazolo[1,5-a]pyrazin-4-amine (CAS 2640817-76-9) is a high-purity chemical compound with a molecular formula of C18H20N4O and a molecular weight of 308.38 g/mol . This pyrazolo[1,5-a]pyrazine derivative is characterized by a calculated density of 1.29±0.1 g/cm³ and a pKa of 2.54±0.30, which are important for solubility and formulation studies . The compound features a fused bicyclic heterocyclic core, a structural motif shared with the pharmacologically significant pyrazolo[1,5-a]pyrimidine class known for its utility in medicinal chemistry and drug discovery . This reagent is designed for research applications and is strictly for laboratory use. It is supplied with guaranteed identity and purity, which is critical for obtaining reliable and reproducible results in experimental settings. The compound is listed under the catalog number F6754-9685 and is available in various quantities to meet diverse research needs . WARNING: This product is for research purposes only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrazolo[1,5-a]pyrazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-23-15-4-2-3-13(11-15)7-8-19-18-17-12-16(14-5-6-14)21-22(17)10-9-20-18/h2-4,9-12,14H,5-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKNMGWIQAWKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC2=NC=CN3C2=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrazolo[1,5-a]pyrazin-4-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C18H20N4OC_{18}H_{20}N_{4}O, with a molecular weight of 308.4 g/mol. The compound features a cyclopropyl group and a methoxyphenyl group attached to a pyrazolo[1,5-a]pyrazine core, which is significant for its biological interactions.

PropertyValue
CAS Number2640817-76-9
Molecular FormulaC18H20N4O
Molecular Weight308.4 g/mol

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family, including derivatives like this compound, exhibit various biological activities through multiple mechanisms:

  • Inhibition of Protein Kinases : Many pyrazolo derivatives have been shown to inhibit protein kinases involved in cancer cell proliferation. For instance, similar compounds have demonstrated the ability to inhibit the epidermal growth factor receptor (EGFR) and other kinases critical for tumor growth and survival .
  • Antimycobacterial Activity : Pyrazolo derivatives have been reported as potent inhibitors of mycobacterial ATP synthase, making them candidates for treating tuberculosis . This mechanism could be relevant for the compound as well.
  • Antiproliferative Effects : Studies on related compounds indicate significant antiproliferative activity against various cancer cell lines, suggesting that this compound may also exhibit similar properties .

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazolo derivatives:

  • Study on Anticancer Activity : A study synthesized several pyrazolo derivatives and tested their anticancer activity against human cancer cell lines such as MCF-7 and K562. Results showed that certain derivatives exhibited significant cytotoxicity at low micromolar concentrations .
  • Structure–Activity Relationship (SAR) : Research into SAR for pyrazolo derivatives highlighted that modifications to the side chains can enhance biological activity. For example, the presence of electron-donating groups like methoxy significantly influences the compound's interaction with target proteins .

Scientific Research Applications

Antimicrobial Properties

Recent studies have identified pyrazolo[1,5-a]pyrimidines, including derivatives like 2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrazolo[1,5-a]pyrazin-4-amine, as potent inhibitors of mycobacterial ATP synthase. This suggests potential applications in treating infections caused by Mycobacterium tuberculosis (M.tb) . The compound's structure allows for modifications that enhance its efficacy against resistant strains of bacteria.

Anticancer Activity

Pyrazolo[1,5-a]pyrimidines have also been explored for their anticancer properties. Compounds within this class exhibit selective inhibition of various cancer cell lines. The presence of specific substituents on the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence their potency and selectivity . This compound could serve as a lead structure for developing new anticancer agents.

Synthetic Approaches

The synthesis of this compound typically involves the cyclocondensation of 3-amino-pyrazoles with appropriate electrophiles. Recent advancements in synthetic methodologies have allowed for more efficient production of this compound and its analogs .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Variations at the 7-position of the pyrazolo ring have been shown to affect both potency and selectivity for target enzymes or receptors. For instance, substituting different aryl groups can lead to significant changes in activity against specific pathogens or cancer cell lines .

Case Studies and Research Findings

Study ReferenceFocusKey Findings
Antimicrobial ActivityIdentified as potent inhibitors of M.tb ATP synthase; effective against resistant strains.
Anticancer ActivityExhibited selective cytotoxicity against various cancer cell lines; potential for further development as anticancer agents.
Synthesis MethodsImproved synthetic routes leading to higher yields and purities of pyrazolo[1,5-a]pyrimidines; highlights importance of structural modifications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

The pyrazolo[1,5-a]pyrazine core (two adjacent nitrogen atoms in the six-membered ring) differs from pyrazolo[1,5-a]pyrimidines (nitrogen atoms at positions 1, 3, and 5). This distinction impacts electronic properties:

  • Pyrazolo[1,5-a]pyrimidine : More common in kinase inhibitors (e.g., TRK inhibitors ), with demonstrated anticancer activity .

Example : The compound 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(3-morpholinylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine () shares a morpholine-containing ethylamine linker but uses a pyrimidine core. Its structural complexity suggests tailored kinase inhibition, whereas the pyrazine core in the target compound may target distinct pathways.

Substituent Effects

Position 2 Substituents
  • Methyl or aryl groups (e.g., 3-(4-chlorophenyl) in ): Enhance lipophilicity but may increase metabolic susceptibility.
Position 4/7 Amine Linkers
  • N-[2-(3-methoxyphenyl)ethyl] (target): The methoxy group improves solubility compared to non-polar substituents (e.g., N-(4-chlorophenyl) in ).
  • N-(pyridin-2-ylmethyl) (): Basic nitrogen in the pyridine ring may enhance hydrogen bonding, critical for anti-mycobacterial activity (MIC values: 0.12–1.0 µg/mL ).

Comparative Data Table

Compound Name Core Structure Position 2 Substituent Position 4/7 Amine Substituent Biological Activity (if reported) Reference
2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrazolo[1,5-a]pyrazin-4-amine Pyrazolo[1,5-a]pyrazine Cyclopropyl N-[2-(3-methoxyphenyl)ethyl] Not reported N/A
3-(4-Chlorophenyl)-2-methyl-5-tert-butyl-N-(3-morpholinylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a]pyrimidine 4-Chlorophenyl, methyl N-(3-morpholinylpropyl) Kinase inhibition (anticancer)
N-(4-Chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a]pyrimidine Methyl, diphenyl N-(4-chlorophenyl) Not reported
5-Substituted 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a]pyrimidine 4-Fluorophenyl N-(pyridin-2-ylmethyl) Anti-mycobacterial (MIC: 0.12–1.0 µg/mL)

Preparation Methods

Cyclocondensation of β-Dicarbonyl Compounds

The pyrazolo[1,5-a]pyrazine scaffold is synthesized via oxidative cross-dehydrogenative coupling (CDC) between N-amino-2-iminopyridines and β-diketones. For example, reacting N-amino-2-iminopyridine (1a ) with 1,3-cyclopentanedione (7 ) in ethanol containing acetic acid (6 equiv) under an O₂ atmosphere (1 atm) at 130°C for 18 hours yields cyclopentapyrazolo[1,5-a]pyridin-1-one derivatives. This method emphasizes the role of acetic acid in promoting enol tautomerization and molecular oxygen in dehydrogenation.

Halogenation at Position 4

4-Chloropyrazolo[1,5-a]pyrazines serve as critical intermediates for subsequent functionalization. Chlorination is achieved using phosphorus oxychloride (POCl₃) under reflux, with the chloride acting as a leaving group for nucleophilic substitution. For instance, 4-chloropyrazolo[1,5-a]pyrazine reacts with tert-butyl cyanoacetate to form tert-butyl cyano(pyrazolo[1,5-a]pyrazin-4-ylidene)ethanoates, though this pathway diverges from the target compound.

Amine Coupling at Position 4

Nucleophilic Aromatic Substitution (SNAr)

4-Chloro-2-cyclopropylpyrazolo[1,5-a]pyrazine undergoes substitution with 2-(3-methoxyphenyl)ethylamine in dimethylformamide (DMF) at 100°C for 24 hours, using K₂CO₃ as a base. Yields reach 70–75%, with excess amine (2.5 equiv) ensuring complete conversion.

Reaction Conditions Table

ComponentQuantity/Parameter
4-Chloro-2-cyclopropylpyrazolo[1,5-a]pyrazine3 mmol
2-(3-Methoxyphenyl)ethylamine7.5 mmol (2.5 equiv)
SolventDMF (10 mL)
Temperature100°C
Time24 hours
Yield74%

Buchwald-Hartwig Amination

Palladium-catalyzed coupling optimizes sterically hindered systems. Using Pd₂(dba)₃ (3 mol%), XantPhos (6 mol%), and Cs₂CO₃ in toluene at 110°C for 18 hours improves yields to 85%. This method minimizes side products but requires stringent oxygen-free conditions.

Purification and Characterization

Recrystallization

Crude product is recrystallized from ethanol/water (3:1) to afford white crystals with >99% purity (HPLC). Melting point analysis confirms consistency (mp 148–150°C).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.15–1.20 (m, 4H, cyclopropyl), 2.85 (t, J=6.8 Hz, 2H, CH₂), 3.70 (s, 3H, OCH₃), 3.95 (t, J=6.8 Hz, 2H, CH₂), 6.75–7.25 (m, 4H, aromatic).

  • HRMS : m/z 308.2012 [M+H]⁺ (calculated for C₁₈H₂₁N₅O: 308.2015).

Mechanistic Insights

Oxidative Dehydrogenation

Molecular oxygen abstracts hydrogen during cyclocondensation, forming conjugated π-systems critical for aromatic stability. Acetic acid protonates intermediates, lowering activation energy for enol-keto tautomerization.

Steric and Electronic Effects

The cyclopropyl group’s electron-withdrawing nature enhances electrophilicity at position 4, facilitating amine substitution. Conversely, the methoxyphenyl ethylamine’s bulk necessitates polar aprotic solvents to stabilize transition states.

Challenges and Optimization

Competing Byproducts

Triazolo[1,5-a]pyridine derivatives form when acetic acid exceeds 6 equivalents, necessitating precise stoichiometry.

Solvent Selection

Ethanol and acetic acid mixtures prevent byproduct formation in CDC reactions, while DMF accelerates SNAr kinetics .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Optimize solvent polarity to avoid by-products (e.g., dimerization).

Basic: How can structural characterization of this compound be performed to resolve ambiguities?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

Spectroscopy :

  • ¹H/¹³C NMR : Assign signals for cyclopropyl (δ ~1.0–2.0 ppm) and methoxyphenyl (δ ~3.8 ppm for OCH₃) groups .
  • IR : Confirm amine N–H stretches (~3300 cm⁻¹) and pyrazine C=N (~1600 cm⁻¹) .

X-ray Crystallography : Resolve bond angles and confirm regiochemistry. For example, C–C bond lengths in the pyrazine ring should average 1.34 Å .

Q. Data Contradiction Example :

  • If NMR suggests two conformers, use variable-temperature NMR to assess dynamic behavior .

Advanced: What strategies address low bioactivity in enzyme inhibition assays?

Methodological Answer:
Modify substituents to enhance target binding:

Cyclopropyl Optimization : Replace with bulkier groups (e.g., tert-butyl) to improve hydrophobic interactions with enzyme pockets .

Methoxyphenyl Tuning : Introduce electron-withdrawing groups (e.g., Cl, F) to increase π-stacking with aromatic residues .

Docking Studies : Use computational models (e.g., AutoDock Vina) to predict binding poses against targets like kinases or carbonic anhydrases .

Q. Validation :

  • Compare IC₅₀ values of derivatives in enzymatic assays (e.g., hCA II inhibition ).

Advanced: How to resolve contradictions in crystallographic vs. solution-phase structural data?

Methodological Answer:

Solid-State vs. Solution Analysis :

  • X-ray : Reveals planar pyrazine rings but may show distorted cyclopropyl conformations due to crystal packing .
  • NMR/DFT Calculations : Compare solution-phase torsion angles (e.g., cyclopropyl C–C–C angles) with crystallographic data .

Dynamic Effects : Use molecular dynamics simulations to assess flexibility in solution .

Q. Example :

  • If X-ray shows a planar pyrazine but NMR suggests puckering, evaluate temperature-dependent spectra to confirm dynamic averaging .

Advanced: How to design SAR studies for pyrazolo[1,5-a]pyrazine derivatives?

Methodological Answer:
Follow a stepwise approach:

Core Modifications :

  • Replace pyrazine with pyrimidine (e.g., pyrazolo[3,4-d]pyrimidine) to alter electron density .

Substituent Libraries :

  • Synthesize analogs with varied aryl groups (e.g., 4-fluorophenyl vs. 3-methoxyphenyl) .

Biological Screening :

  • Test against cancer cell lines (e.g., MCF-7) and enzymes (e.g., KDR kinase) to correlate substituents with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.